1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine
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Overview
Description
1-Bicyclo[221]hept-2-yl-4-(3-pyridylmethyl)piperazine is a complex organic compound characterized by a bicyclic structure fused with a piperazine ring and a pyridylmethyl group
Preparation Methods
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bicyclic structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a suitable piperazine derivative is introduced.
Attachment of the pyridylmethyl group: This final step can be accomplished through alkylation reactions using pyridylmethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the pyridylmethyl group.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives.
Scientific Research Applications
1-Bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and piperazine ring allow it to fit into specific binding sites, modulating the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar compounds to 1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine include:
1-(bicyclo[2.2.1]hept-2-yl)-4-(3-nitrobenzyl)piperazine: This compound has a nitrobenzyl group instead of a pyridylmethyl group, leading to different chemical properties and applications.
1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(pyridin-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-2-15(12-18-5-1)13-19-6-8-20(9-7-19)17-11-14-3-4-16(17)10-14/h1-2,5,12,14,16-17H,3-4,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVRMXCIFDPFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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